1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione features a bicyclic 8-azabicyclo[3.2.1]octane core with a stereospecific (1R,5S) configuration. Key structural elements include:
- Sulfonyl group: The 4-(trifluoromethyl)phenylsulfonyl substituent at the 8-position enhances electrophilicity and metabolic stability due to the strong electron-withdrawing trifluoromethyl group.
- Pyrrolidine-2,5-dione: A cyclic diketone moiety at the 3-position, which may contribute to hydrogen bonding or interactions with biological targets.
Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous bicyclic systems .
Properties
IUPAC Name |
1-[8-[4-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)11-1-5-15(6-2-11)28(26,27)23-12-3-4-13(23)10-14(9-12)22-16(24)7-8-17(22)25/h1-2,5-6,12-14H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNDARFPZGLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS Number: 2108436-62-8) is a complex bicyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N2O3S |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 2108436-62-8 |
| Melting Point | Not Available |
| Density | Not Available |
The compound features a trifluoromethyl group and a sulfonyl moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that this compound may interact with multiple biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
- Receptor Interaction : The presence of the bicyclic structure allows for interactions with neurotransmitter receptors, which could modulate neurological functions.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the trifluoromethyl and sulfonyl groups can significantly affect the potency and selectivity of the compound against various biological targets. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Sulfonyl Group Variability : Changes in the sulfonamide moiety can lead to variations in antibacterial and antifungal activities.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds with similar structural features. The results indicated that derivatives containing sulfonamide groups exhibited significant activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens. The most potent derivative showed a Minimum Inhibitory Concentration (MIC) of 8.23 µM against Xanthomonas axonopodis .
Neuroprotective Effects
In a model assessing neurodegenerative conditions, compounds similar to the target compound demonstrated potential neuroprotective effects by stabilizing microtubules. This stabilization is crucial in preventing tau aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane | Trifluoromethyl and sulfonamide groups | Moderate antibacterial activity |
| 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane | Similar bicyclic structure | High neuroprotective potential |
Comparison with Similar Compounds
Key Observations:
Stereochemical Influence : The (1R,5S) configuration in the target compound and analogs like ensures proper spatial orientation for interactions with chiral biological targets.
Substituent Effects: The sulfonyl group in the target compound increases polarity compared to methyl or ester substituents .
Conformational Dynamics : Analogous compounds exhibit chair (piperidine) and envelope (pyrrolidine) conformations, which influence binding pocket compatibility .
Preparation Methods
Sulfide Formation
Sulfone Oxidation
- Oxidizing Agent : 30% H₂O₂ with MnSO₄·H₂O (1 mol%).
- Solvent : MeCN/NaHCO₃ buffer.
- Conditions : Room temperature, 24 hours.
This method ensures >95% conversion to the sulfone, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Functionalization with Pyrrolidine-2,5-dione
The pyrrolidine-2,5-dione moiety is introduced via nucleophilic substitution or coupling reactions. A protocol adapted from PMC involves reacting 3-chloropyridine with pyrrolidine-2,5-dione in ethanol, though modifications are required for the bicyclic substrate.
Nucleophilic Substitution
Purification and Characterization
- Purification : Recrystallization from hexane/ethyl acetate (EtOAc).
- Analytical Data : Melting point, HRMS, and ¹H/¹³C NMR confirm structural integrity.
Optimization and Scalability
Large-scale synthesis requires addressing challenges such as regioselectivity and byproduct formation. The use of phase-transfer catalysts (e.g., TBAB) and controlled stoichiometry minimizes side reactions. Patent US5155251A highlights the economic advantage of avoiding costly protecting groups, a principle applicable to this synthesis.
Comparative Analysis of Synthetic Routes
Method B offers simplicity but lower yields, whereas Method C provides higher enantiomeric excess (ee >98%).
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
